

# Tilbroquinol pharmacokinetics absorption distribution

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## Compound Focus: Tilbroquinol

CAS No.: 7175-09-9

Cat. No.: S545364

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## Tilbroquinol Pharmacokinetic Data

The table below summarizes the available information for **Tilbroquinol**, which is very limited:

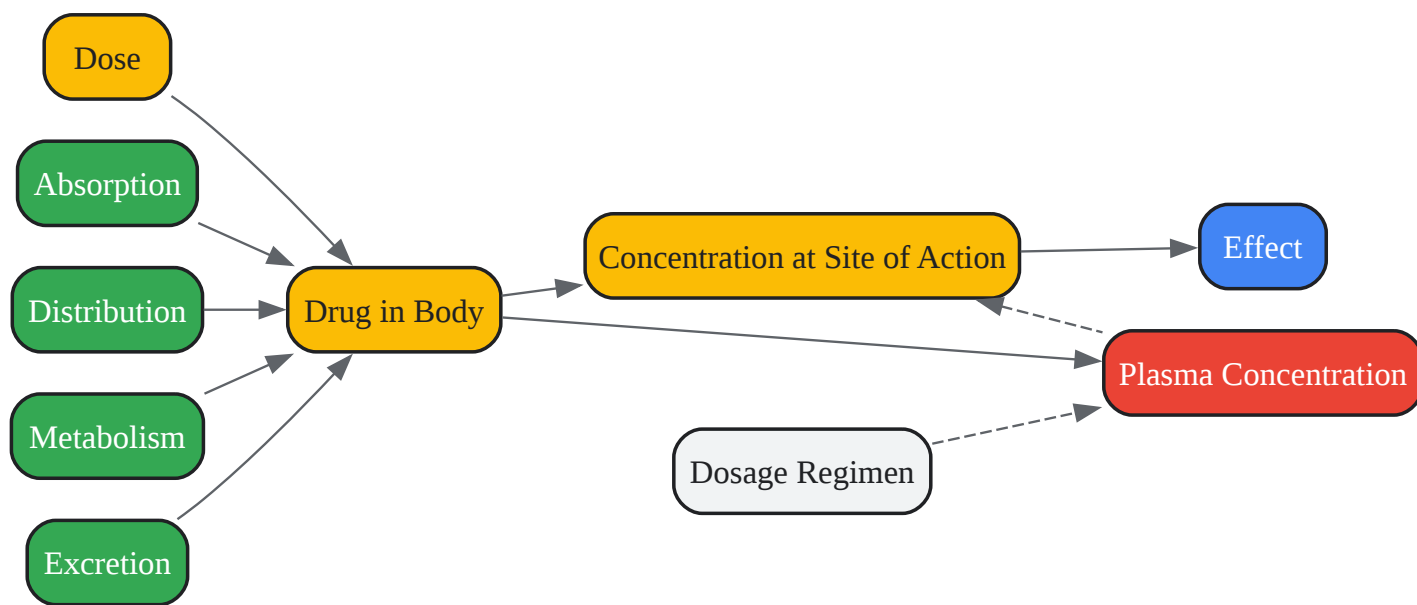
Pharmacokinetic Parameter	Data for Tilbroquinol
Absorption	Not Available [1]
Distribution	Not Available [1]
Volume of Distribution	Not Available [1]
Protein Binding	Not Available [1]
Metabolism	Not Available [1]
Route of Elimination	Not Available [1]
Half-life	Not Available [1]
Clearance	Not Available [1]

**Tilbroquinol** was approved in countries like France and Saudi Arabia but has been withdrawn, primarily due to **hepatotoxicity risks that outweighed its clinical benefits**. In Morocco, its use is limited to treating intestinal amoebiasis [1]. Its development and application were likely halted before detailed pharmacokinetic studies were completed or made publicly accessible.

## Guidance for Research

Facing a lack of data for a specific drug is a common research challenge. Here are some strategies to move forward:

- **Investigate Analogues:** Study the pharmacokinetics of structurally or therapeutically similar drugs. **Tilbroquinol** belongs to the class of **haloquinolines** [1]. Researching other drugs in this class may provide useful insights, though their profiles will not be identical.
- **Apply Modern Modeling Techniques:** As noted in recent literature, **Physiologically Based Pharmacokinetic (PBPK) modeling** and other in-silico approaches can be used to predict a drug's ADME properties, even with limited data [2] [3]. These methods are particularly valuable for understanding complex scenarios and optimizing drug development [2].
- **Review Foundational Principles:** The general factors affecting drug absorption and distribution are well-established. For instance, a drug's **lipid solubility, molecular size, and degree of ionization** (which depends on its pKa and the environmental pH) are critical determinants of how it moves across biological membranes [4] [5]. The following diagram illustrates the core relationship between a drug's journey in the body (pharmacokinetics) and its effects (pharmacodynamics).



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